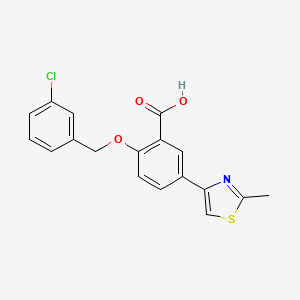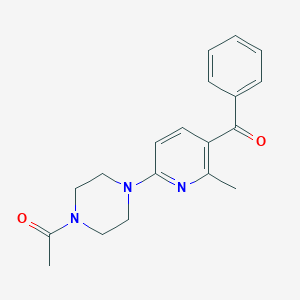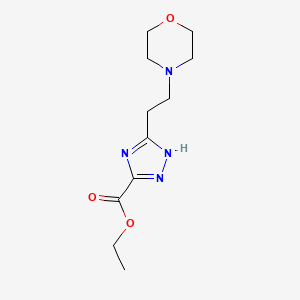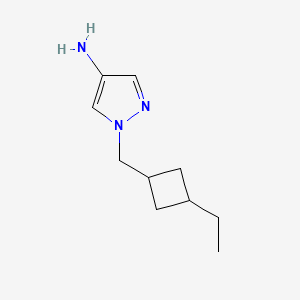
N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine is a chemical compound characterized by the presence of a benzyl group, a tert-butylthio group, and a methylpyridin-2-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the pyridine ring using methylation reactions.
Addition of the Tert-Butylthio Group: The tert-butylthio group is added to the 5-position of the pyridine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the tert-butylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-4-methylpyridin-2-amine: Lacks the tert-butylthio group.
N-Benzyl-5-(methylthio)-4-methylpyridin-2-amine: Contains a methylthio group instead of a tert-butylthio group.
N-Benzyl-5-(tert-butylthio)-pyridin-2-amine: Lacks the methyl group at the 4-position.
Uniqueness
N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine is unique due to the presence of both the tert-butylthio group and the methyl group on the pyridine ring
Propriétés
Formule moléculaire |
C17H22N2S |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
N-benzyl-5-tert-butylsulfanyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C17H22N2S/c1-13-10-16(18-11-14-8-6-5-7-9-14)19-12-15(13)20-17(2,3)4/h5-10,12H,11H2,1-4H3,(H,18,19) |
Clé InChI |
JQUKUSAKRIZTDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1SC(C)(C)C)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15057178.png)

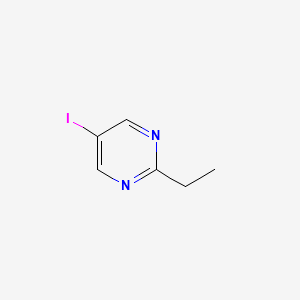
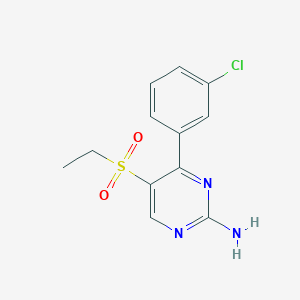
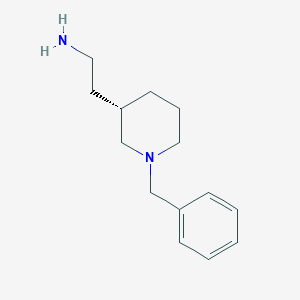
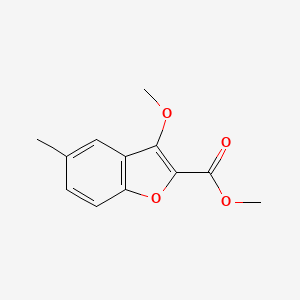

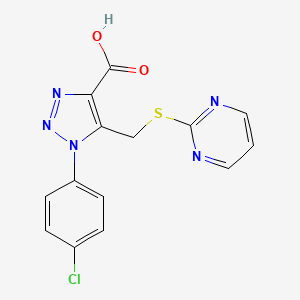
![5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B15057240.png)

